molecular formula C29H22ClF3N4O B10911243 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10911243
M. Wt: 535.0 g/mol
InChI Key: NGOKDGLLEHNLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple aromatic rings, a pyrazole moiety, and a trifluoromethyl group contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine ring and the various substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazole ring or the aromatic rings, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target molecules .

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C29H22ClF3N4O

Molecular Weight

535.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22ClF3N4O/c1-17-6-4-8-20(14-17)26-25(30)27(21-9-5-7-18(2)15-21)37(36-26)28-34-23(16-24(35-28)29(31,32)33)19-10-12-22(38-3)13-11-19/h4-16H,1-3H3

InChI Key

NGOKDGLLEHNLSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.